molecular formula C16H24N2O5 B1428215 3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid CAS No. 1251002-94-4

3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid

Cat. No. B1428215
M. Wt: 324.37 g/mol
InChI Key: JXCFFBUFYAMEKR-UHFFFAOYSA-N
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Description

3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid is a useful research compound. Its molecular formula is C16H24N2O5 and its molecular weight is 324.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of spiro heterocyclic compounds. For instance, condensation with various nucleophiles has led to the formation of spiro heterocycles fused at the C9 atom, demonstrating the versatility of this chemical structure in creating novel compounds (Moskalenko & Boev, 2009).

  • Structural studies have been conducted on derivatives of this compound. For example, an efficient synthesis process was developed for diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, indicating the interest in the structural and stereochemical diversity of these compounds for biological and pharmacological studies (Mandal et al., 2005).

Biological and Pharmacological Research

  • Some derivatives of this compound have shown potential in biological applications. For example, novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones were synthesized and exhibited notable antibacterial and antifungal activities, demonstrating the compound's relevance in drug discovery (Kanagarajan, Thanusu, & Gopalakrishnan, 2012).

Material Science and Organic Synthesis

  • In the field of material science, this compound and its derivatives have been explored for creating energetic materials. For example, research on energetic materials based on the spiro[4.4]nonane system suggests potential applications in this area (Storey, Willer, & Campbell, 2011).

  • The compound has also been utilized in the synthesis of various complex organic structures, indicating its utility in advanced organic synthesis methods. For example, the synthesis of spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and its derivatives involved diastereoselective cyclopropanation reactions, showcasing the compound's role in the creation of novel organic frameworks (Yong et al., 2007).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-8-10-5-4-6-11(9-18)16(10)7-12(13(19)20)17-23-16/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCFFBUFYAMEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C23CC(=NO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Reactant of Route 2
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Reactant of Route 3
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Reactant of Route 5
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid
Reactant of Route 6
3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid

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